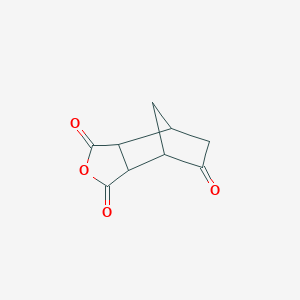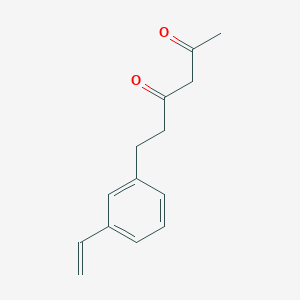
6-(3-Ethenylphenyl)hexane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Ethenylphenyl)hexane-2,4-dione is an organic compound with the molecular formula C14H16O2 It is characterized by the presence of a phenyl group substituted with an ethenyl group at the third position and a hexane-2,4-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Ethenylphenyl)hexane-2,4-dione typically involves the reaction of 3-ethenylphenylmagnesium bromide with hexane-2,4-dione under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Ethenylphenyl)hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diketone groups to diols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
6-(3-Ethenylphenyl)hexane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(3-Ethenylphenyl)hexane-2,4-dione involves its interaction with various molecular targets. The diketone groups can act as electrophilic centers, facilitating reactions with nucleophiles. Additionally, the phenyl ring can undergo aromatic interactions, contributing to the compound’s overall reactivity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexane-2,4-dione: A simpler diketone with similar reactivity but lacking the phenyl and ethenyl groups.
3-Ethenylphenyl derivatives: Compounds with the same phenyl substitution but different backbone structures.
Cyclohexane-2,4-dione: A cyclic diketone with comparable chemical properties.
Uniqueness
6-(3-Ethenylphenyl)hexane-2,4-dione is unique due to the combination of its phenyl and ethenyl groups with the hexane-2,4-dione backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
63353-09-3 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
6-(3-ethenylphenyl)hexane-2,4-dione |
InChI |
InChI=1S/C14H16O2/c1-3-12-5-4-6-13(10-12)7-8-14(16)9-11(2)15/h3-6,10H,1,7-9H2,2H3 |
Clé InChI |
QBWQHMLFRVYSBG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)CCC1=CC(=CC=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)
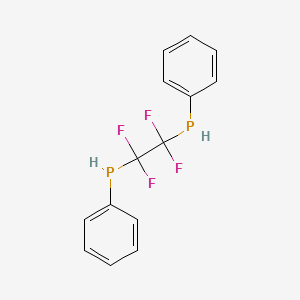

![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
![2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14493045.png)
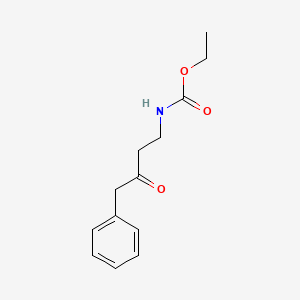
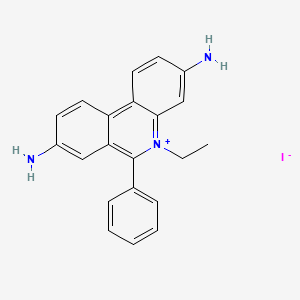
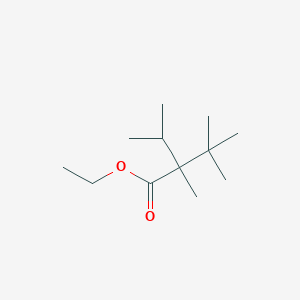

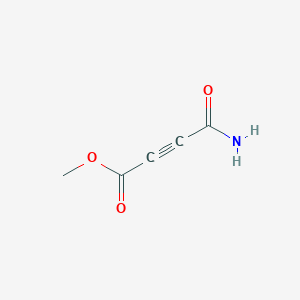
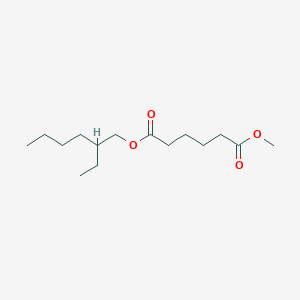
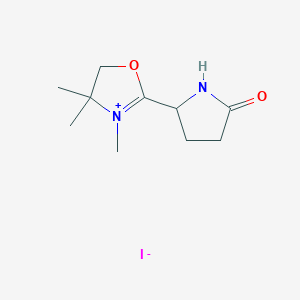
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
